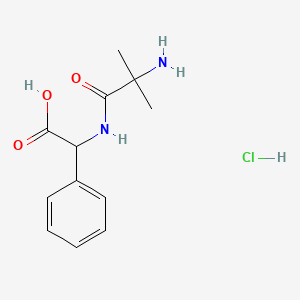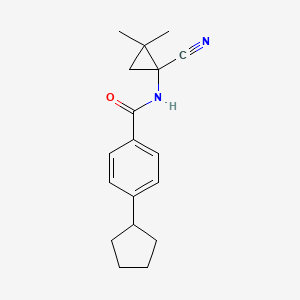
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide, also known as CPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB belongs to the class of cyclopropyl amides and has been extensively studied for its biological and pharmacological activities.
作用机制
The exact mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide is not fully understood. However, it has been suggested that N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide exerts its biological activities by modulating the activity of various receptors and enzymes in the body. For example, N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and mood. N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has been shown to have various biochemical and physiological effects in animal models. For example, N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has also been shown to decrease the levels of inflammatory cytokines, which are involved in the regulation of the immune system.
实验室实验的优点和局限性
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has several advantages as a research tool, including its high potency and selectivity towards specific targets. However, N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions in the study of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide. One potential direction is the development of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Another potential direction is the development of new synthetic methods for the production of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide and its potential side effects.
合成方法
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide can be synthesized using various methods, including the reaction of 4-cyclopentylbenzoic acid with N-(1-cyano-2,2-dimethylcyclopropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then subjected to purification steps such as column chromatography to obtain pure N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide.
科学研究应用
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has been studied for its potential as a therapeutic agent against various types of cancer, including breast, lung, and colon cancer. N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease.
属性
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-17(2)11-18(17,12-19)20-16(21)15-9-7-14(8-10-15)13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIVRBJLUUZDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2=CC=C(C=C2)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2998675.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile](/img/structure/B2998677.png)

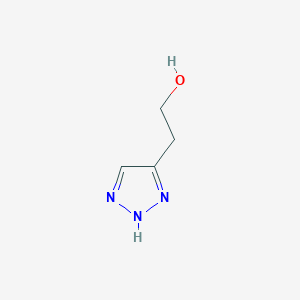




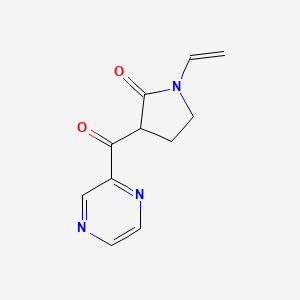
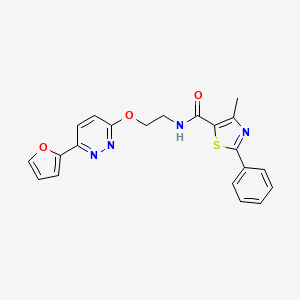
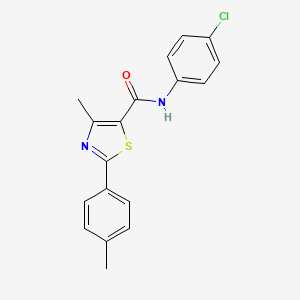
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-2-YL)piperidin-1-YL]acetamide](/img/structure/B2998692.png)
